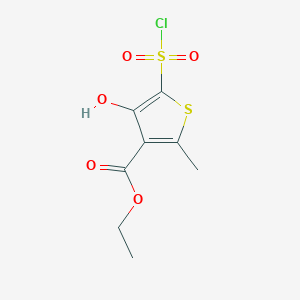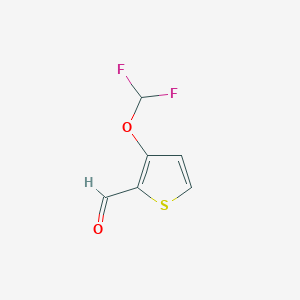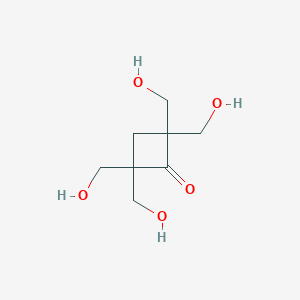
2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one: is an organic compound with the molecular formula C8H14O5 It is a derivative of cyclobutanone, featuring four hydroxymethyl groups attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with formaldehyde in the presence of a base. The reaction proceeds through multiple steps, including the formation of intermediate hydroxymethyl derivatives, which are subsequently converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethyl groups to primary alcohols.
Substitution: The hydroxymethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary alcohols.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl groups.
Applications De Recherche Scientifique
Chemistry: 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxymethyl groups. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and discovery.
Industry: In industrial applications, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it valuable in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one involves its ability to participate in various chemical reactions due to the presence of hydroxymethyl groups. These groups can interact with different molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: Features a cyclopentane ring and similar hydroxymethyl groups.
2-(Hydroxymethyl)cyclobutanone: Contains fewer hydroxymethyl groups and a simpler structure.
Uniqueness: 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one is unique due to its four hydroxymethyl groups attached to a cyclobutane ring
Propriétés
Formule moléculaire |
C8H14O5 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
2,2,4,4-tetrakis(hydroxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H14O5/c9-2-7(3-10)1-8(4-11,5-12)6(7)13/h9-12H,1-5H2 |
Clé InChI |
IKKRZUZCBCGWST-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C1(CO)CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


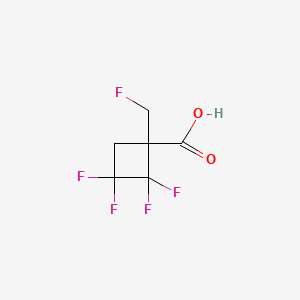
![2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B13467544.png)


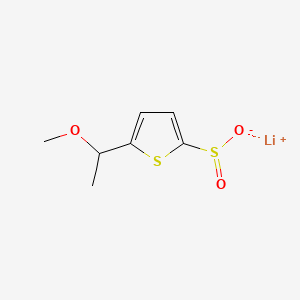


![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)

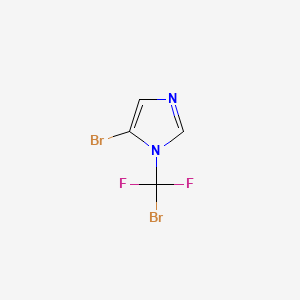
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)

